3-(Pentafluorosulfur)cinnamic acid
Description
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Properties
IUPAC Name |
(E)-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-3-1-2-7(6-8)4-5-9(15)16/h1-6H,(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBHXZKXHIDSTE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Supramolecular Signature of 3-(Pentafluorosulfur)cinnamic Acid
The following technical guide is structured to serve as a definitive reference for researchers investigating the supramolecular and physicochemical properties of 3-(pentafluorosulfur)cinnamic acid. It prioritizes mechanistic insight over generic descriptions, adhering to the requested Senior Application Scientist persona.
A Technical Guide to Hydrogen Bonding Capacity and Bioisosteric Utility
Executive Summary: The "Super-Trifluoromethyl" Advantage
In the landscape of fluorinated building blocks, 3-(pentafluorosulfur)cinnamic acid (CAS: 773132-79-9) represents a distinct class of "hybrid" synthons. It combines the classical hydrogen-bonding "warhead" of a carboxylic acid with the steric and electronic bulk of the pentafluorosulfanyl (
Often termed the "super-trifluoromethyl" group, the
Molecular Architecture & Electronic Profile[1]
To understand the hydrogen bonding capacity, we must first quantify the electronic environment that modulates the donor/acceptor motifs.
The Hammett Effect and Acidity
The hydrogen bonding strength of the carboxylic acid is directly correlated with its acidity (
-
Hammett Constant (
): The group has a value of approximately 0.61 , indicating strong electron withdrawal (comparable to at 0.43). -
Acidity Prediction:
-
Parent Cinnamic Acid
: ~4.44 -
Reaction Constant (
) for Cinnamic Acids: ~0.47 (less sensitive than benzoic acids). -
Estimated
: . -
Implication: The 3-
derivative is a stronger hydrogen bond donor (HBD) than unsubstituted cinnamic acid, leading to more robust homodimers in the solid state.
-
Steric Bulk and Lipophilicity
The
Hydrogen Bonding Capacity: The Interaction Hierarchy
The hydrogen bonding profile of 3-(pentafluorosulfur)cinnamic acid is bimodal, defined by a competition between strong, directional forces and weak, dispersive contacts.
Table 1: Hydrogen Bond Donor/Acceptor Profile[2]
| Feature | Type | Count | Strength | Structural Role |
| Carboxyl -OH | Donor | 1 | Strong (High) | Primary Synthon (Homodimer formation) |
| Carboxyl =O | Acceptor | 1 | Strong (High) | Primary Synthon (Homodimer formation) |
| Acceptor | 5 | Very Weak | Secondary Packing (C-H...F contacts) | |
| Alkene | Acceptor | 1 | Weak | Potential cation- |
Primary Interaction: The Carboxylic Dimer
The dominant supramolecular structure is the centrosymmetric carboxylic acid dimer , characterized by the
-
Mechanism: Two molecules align such that the carbonyl oxygen of one accepts the hydroxyl proton of the other.
-
Energetics: This interaction is worth approximately 60–70 kJ/mol.
-
Stability: The electron-withdrawing nature of the 3-
group polarizes the O-H bond, slightly shortening the H...O distance compared to non-fluorinated analogs, thereby strengthening the dimer.
Secondary Interaction: The "Fluorous Shield"
Contrary to common assumptions, organic fluorine is a poor hydrogen bond acceptor . The fluorine atoms in
-
Observation: In crystal structures of analogous compounds (e.g., 2,3,4,5,6-pentafluorocinnamic acid), F atoms participate in weak C-H...F interactions rather than strong H-bonds.
-
Capacity: The
group acts more as a hydrophobic/lipophilic shield. It does not compete with the carbonyl oxygen for strong protons. However, it directs the packing architecture by segregating the hydrophobic fluorinated tails from the hydrophilic carboxyl heads.
Experimental Characterization Protocols
Protocol A: Determination via Potentiometric Titration
Determine the precise H-bond donor acidity.
-
Preparation: Dissolve 5 mg of 3-(pentafluorosulfur)cinnamic acid in a minimal volume of methanol (due to low aqueous solubility), then dilute with 0.1 M KCl (ionic strength adjuster) to 50 mL. Ensure methanol content is <20% to minimize solvent dielectric effects.
-
Calibration: Calibrate the electrode using pH 4.01, 7.00, and 10.00 buffers.
-
Titration: Titrate with 0.01 M carbonate-free NaOH using an autotitrator.
-
Self-Validation: Run a standard sample of trans-cinnamic acid immediately before the test sample. If the standard deviates >0.05 pH units from literature (4.44), recalibrate.
-
Analysis: Use the Gran Plot method to determine the equivalence point and calculate
.
Protocol B: H-Bond Strength via NMR Dilution Titration
Verify dimerization constant (
-
Solvent: Use
(non-polar) to maximize H-bonding observation. Ensure solvent is dry (store over 4Å molecular sieves). -
Series: Prepare a concentration series from 1 mM to 100 mM (e.g., 1, 5, 10, 25, 50, 100 mM).
-
Measurement: Acquire
NMR at constant temperature (298 K). Focus on the carboxylic acid proton ( 10–13 ppm). -
Observation: As concentration increases, the acid proton signal will shift downfield (higher ppm) due to increased dimerization (deshielding).
-
Calculation: Fit the chemical shift (
) vs. concentration data to a monomer-dimer equilibrium model to extract .
Visualization of Experimental Workflow
The following diagram outlines the logical flow for characterizing the supramolecular properties of this compound, from synthesis verification to bioisosteric evaluation.
Caption: Workflow for the structural and physicochemical characterization of 3-(pentafluorosulfur)cinnamic acid, linking experimental protocols to application outcomes.
Applications in Drug Design & Crystal Engineering
Bioisosterism
The 3-
-
Metabolic Stability: The C-S and S-F bonds are exceptionally stable against P450 oxidative metabolism, unlike the benzylic protons of a tert-butyl group.
-
Permeability: The high lipophilicity (LogP ~2.4) combined with the H-bond masking effect of the dimer allows this molecule to traverse lipid bilayers effectively. Once inside the cytosol (pH 7.4), the acid deprotonates, locking the molecule inside the cell (pH trapping).
Crystal Engineering
In co-crystal design, 3-(pentafluorosulfur)cinnamic acid is a robust "co-former."
-
Strategy: Use the strong COOH donor to target nitrogen heterocycles (e.g., pyridine, imidazole) in Active Pharmaceutical Ingredients (APIs).
-
Outcome: The
group will likely segregate into distinct channels within the crystal lattice, potentially altering the melting point and dissolution rate of the resulting pharmaceutical salt or co-crystal.
References
-
Vertex AI Search. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. 1
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).[2][1] Rowan. 3
-
PubChem. (n.d.).[4] 3-Fluoro-5-(pentafluorosulfur)cinnamic acid.[5] National Library of Medicine. 5[2]
-
ACS Publications. (2017). Pulling with the Pentafluorosulfanyl Acceptor in Push–Pull Dyes. Journal of Organic Chemistry. 2
-
IUCr. (2013).[6] 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E. 6
-
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-5-(pentafluorosulfur)cinnamic acid | C9H6F6O2S | CID 66523557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Methodological & Application
Application Note: Synthesis Protocols for 3-(Pentafluorosulfur)cinnamic Acid
Abstract & Strategic Significance
The pentafluorosulfanyl group (
This guide details the synthesis of 3-(pentafluorosulfur)cinnamic acid , a critical intermediate for generating
-
Method A (Heck Coupling): Ideal for high-throughput synthesis and library generation using aryl halides.
-
Method B (Knoevenagel-Doebner): A metal-free, scalable route preferred for kilogram-scale production.
Retrosynthetic Analysis
To ensure synthetic flexibility, we approach the target molecule from two distinct disconnections. The choice of route depends on the commercial availability of the starting material (aryl bromide vs. benzaldehyde) and the tolerance for metal contaminants in the final product.
Figure 1: Retrosynthetic disconnection showing the Heck (red) and Knoevenagel (green) pathways.
Method A: Palladium-Catalyzed Heck Coupling
Best for: Research scale (mg to g), library synthesis, and when the aldehyde precursor is unavailable.
Mechanistic Insight
The
Protocol Parameters
| Parameter | Condition | Rationale |
| Substrate | 1-Bromo-3-(pentafluorosulfur)benzene | Commercially available; highly reactive in oxidative addition. |
| Coupling Partner | Acrylic Acid (1.5 equiv) | Direct synthesis of the acid avoids a hydrolysis step required by esters. |
| Catalyst | Pd(OAc) | Robust, air-stable Pd(II) source. Reduces to active Pd(0) in situ. |
| Ligand | P(o-tol) | Bulky phosphine prevents catalyst precipitation and promotes the active mono-ligated Pd species. |
| Base | Triethylamine (Et | Sequesters HBr generated during the reaction; doubles as solvent/co-solvent. |
| Solvent | DMF or NMP | High boiling point polar aprotic solvents stabilize the polar transition states. |
| Temperature | 100°C | Sufficient to overcome the activation energy of the carbopalladation step. |
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Charging: Add 1-bromo-3-(pentafluorosulfur)benzene (2.83 g, 10.0 mmol), Pd(OAc)
(45 mg, 0.2 mmol), and P(o-tol) (122 mg, 0.4 mmol). -
Solvent Addition: Add anhydrous DMF (20 mL) and Triethylamine (3.5 mL, 25 mmol). Stir until solids are mostly dissolved.
-
Reagent Addition: Add Acrylic acid (1.08 g, 15.0 mmol) via syringe. Note: Exothermic reaction possible with base.
-
Reaction: Heat the mixture to 100°C for 12–16 hours under nitrogen. Monitor by TLC (SiO
, 20% EtOAc/Hexanes) or LC-MS.-
Checkpoint: The starting bromide should be fully consumed.
-
-
Workup:
-
Cool to room temperature.[3]
-
Pour the reaction mixture into 1M HCl (100 mL) to quench the base and precipitate the crude acid.
-
Critical Step: Due to the lipophilicity of the
group, the product may form an oil rather than a solid. Extract with Ethyl Acetate (3 x 50 mL).
-
-
Purification:
-
Wash the combined organic layers with Brine (2 x 50 mL), dry over Na
SO , and concentrate in vacuo. -
Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0%
30% EtOAc in Hexanes).
-
Method B: Knoevenagel-Doebner Condensation
Best for: Scale-up (>10g), metal-free requirements, and "green" chemistry compliance.
Mechanistic Insight
This route utilizes the high electrophilicity of the carbonyl carbon in 3-(pentafluorosulfur)benzaldehyde. The Doebner modification employs pyridine as both solvent and base, with piperidine as a catalyst to form the reactive enolate of malonic acid. The intermediate dicarboxylic acid spontaneously decarboxylates under reflux to yield the trans-cinnamic acid exclusively.
Experimental Workflow
Figure 2: Workflow for the Knoevenagel-Doebner condensation.
Step-by-Step Procedure
-
Reagents: In a 100 mL round-bottom flask, combine 3-(pentafluorosulfur)benzaldehyde (2.32 g, 10.0 mmol) and Malonic acid (2.08 g, 20.0 mmol).
-
Solvent System: Add Pyridine (10 mL) and Piperidine (0.1 mL, catalytic).
-
Reaction: Heat the mixture to 80–100°C .
-
Observation: Vigorous evolution of CO
gas indicates the decarboxylation is proceeding. -
Continue heating for 4–6 hours until gas evolution ceases.
-
-
Quench: Cool the mixture to room temperature. Pour slowly into a stirred mixture of Concentrated HCl (15 mL) and Ice (50 g).
-
Safety: Pyridine neutralization generates heat and fumes. Perform in a fume hood.
-
-
Isolation: The product should precipitate as a white/off-white solid.
-
If the solid is sticky (due to
lipophilicity), extract with Ethyl Acetate as described in Method A.
-
-
Purification: Recrystallize from Ethanol/Water (1:1).
Characterization & Quality Control
The
-
NMR: The
group appears as an AB system. You will typically see a doublet (integral 4F, equatorial fluorines) and a quintet (integral 1F, axial fluorine). -
NMR: Look for the characteristic trans-alkene doublets at
6.4–6.6 ppm and 7.6–7.8 ppm with a coupling constant ( ) of ~16.0 Hz. -
Melting Point: Expect a sharp melting point. Analogs typically melt between 150–180°C, though the
group may lower this slightly compared to the analog due to disrupted crystal packing.
Safety & Handling
-
SF
Stability: While chemically robust, precursors can be volatile. Use in a well-ventilated hood. -
Fluorinated Waste: All waste streams containing
material must be segregated as halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ. -
Acid/Base: The Knoevenagel route uses Pyridine (toxic, stench) and HCl. Proper PPE (gloves, goggles) is mandatory.
References
-
Rowan. "The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry."[2] Rowan Science. Accessed October 2025.[4] Link
-
Sowaileh, M. F., et al. "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem, 2017, 12, 1481–1490.[5] Link
-
Sigma-Aldrich. "3-Chloro-5-(pentafluorosulfur)cinnamic acid Product Page." Merck KGaA. Link
-
Littke, A. F., & Fu, G. C. "Heck Reactions of Aryl Chlorides and Bromides."[6] Journal of Organic Chemistry, 1999, 64, 10-11.[6] Link
-
ChemicalBook. "General Procedure for Synthesis of Cinnamic Acids (Knoevenagel)." ChemicalBook Protocols. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
Protocol: High-Yield Synthesis of 3-(Pentafluorosulfur)cinnamic Acid via Knoevenagel-Doebner Condensation
Executive Summary
This application note details the synthesis of 3-(pentafluorosulfur)cinnamic acid , a critical building block for next-generation pharmaceuticals and agrochemicals. Utilizing the Doebner modification of the Knoevenagel condensation , this protocol leverages the unique electron-withdrawing properties of the pentafluorosulfanyl (
The
Scientific Rationale: The Advantage
In modern medicinal chemistry, the
-
Electronic Activation: The
group is strongly electron-withdrawing ( , ), significantly more so than ( ).[1] This activates the -carbon of the resulting cinnamic acid toward conjugate additions (Michael reaction). -
Physicochemical Modulation: Unlike nitro or cyano groups,
is highly lipophilic and chemically inert to hydrolysis, improving the membrane permeability (LogP) and metabolic half-life of the final drug candidate.
Table 1: Comparative Properties of Fluorinated Substituents
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Synthesis |
| Electronegativity ( | High | Very High | Increases aldehyde electrophilicity; accelerates Knoevenagel attack. |
| Hammett Constant ( | 0.54 | 0.68 | Stronger electron withdrawal stabilizes the intermediate enolate. |
| Lipophilicity ( | 0.88 | 1.51 | Requires organic co-solvents (e.g., Pyridine) for solubility.[1] |
| Geometry | Tetrahedral | Octahedral | Steric bulk may require longer reflux times for decarboxylation. |
Reaction Mechanism (Doebner Modification)
The synthesis proceeds via the condensation of 3-(pentafluorosulfur)benzaldehyde with malonic acid in pyridine, catalyzed by piperidine.
Key Mechanistic Steps:
-
Enolization: Piperidine deprotonates malonic acid.
-
Nucleophilic Attack: The malonate enolate attacks the highly electrophilic carbonyl of the
-benzaldehyde. -
Dehydration: Elimination of water yields the benzylidene malonic acid intermediate.
-
Decarboxylation: Thermal decarboxylation (facilitated by reflux) drives the equilibrium forward, releasing
and yielding the thermodynamically stable ( )-cinnamic acid.
Figure 1: Mechanistic pathway of the Doebner-Knoevenagel condensation.[1][3] The electron-deficient nature of the SF5-aldehyde accelerates the initial attack.
Experimental Protocol
Materials & Reagents[4][5][6][7][8][9][10]
-
Precursor: 3-(Pentafluorosulfur)benzaldehyde (1.0 equiv)[1]
-
Reagent: Malonic acid (1.5 equiv) - Excess ensures complete consumption of the expensive aldehyde.
-
Solvent: Pyridine (Anhydrous, 5.0 - 10.0 volumes)[1]
-
Catalyst: Piperidine (0.1 equiv)[1]
-
Workup: Hydrochloric acid (HCl, 6M), Ice water.[1]
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 3-(pentafluorosulfur)benzaldehyde (e.g., 5.0 mmol, 1.16 g).[1]
-
Add Malonic acid (7.5 mmol, 0.78 g).
-
Add Pyridine (5.0 mL). The solids should dissolve upon stirring.[4]
-
Add Piperidine (0.5 mmol, ~50
L) via syringe.[1]
Step 2: Reflux & Decarboxylation
-
Heat the mixture to reflux (approx. 100–115°C) .
-
Maintain reflux for 3–5 hours .
-
Observation: Evolution of
gas (bubbling) indicates the decarboxylation is proceeding. -
Checkpoint: Monitor via TLC (Solvent: Hexane/EtOAc 3:1). The aldehyde spot should disappear, and a lower
acid spot should appear (streaking may occur).[1]
-
Step 3: Quenching & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (50 mL) mixed with concentrated HCl (10 mL) .
-
Why: The HCl neutralizes the pyridine and protonates the cinnamate salt, causing the free acid to precipitate.
-
-
Stir vigorously for 30 minutes. A white to off-white precipitate should form.
-
Check pH; ensure pH < 2. Add more HCl if necessary.
Step 4: Purification
-
Filter the precipitate using a Büchner funnel.
-
Wash the filter cake with cold water (
mL) to remove pyridinium salts. -
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (3:1 ratio). Allow to cool slowly to 4°C.
-
Filter the crystals and dry in a vacuum oven at 50°C overnight.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Process Optimization & Troubleshooting
Alternative "Green" Conditions
For laboratories restricting pyridine usage, the reaction can be performed using Ammonium Bicarbonate (0.4 equiv) in Ethyl Acetate or Toluene. However, the
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Incomplete protonation | Ensure the quench solution is strongly acidic (pH 1-2). Pyridine is a buffer; excess HCl is required. |
| Incomplete Reaction | Steric bulk of | Extend reflux time to 6-8 hours. The |
| Oily Product | Impurities / Solvent | The product may oil out if ethanol is present during quenching. Cool the oil in an ice bath and scratch the glass to induce crystallization. |
References
-
Pentafluorosulfanyl Group Properties: S. Altomonte, M. Zanda, "The Pentafluorosulfanyl Group in Medicinal Chemistry," Journal of Fluorine Chemistry, 2012.[1]
-
Knoevenagel-Doebner Methodology: "Knoevenagel Condensation: Doebner Modification," Organic Chemistry Portal.
-
SF5 Stability & Reactivity: P. R. Savoie, J. T.[1] Welch, "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds," Chemical Reviews, 2015.[1]
-
Green Chemistry Alternatives: J. van Schijndel et al., "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes," Green Chemistry Letters and Reviews, 2017.[1] [1]
Sources
Application Notes and Protocols for Amide Coupling Reactions with 3-(pentafluorosulfur)cinnamic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance and Challenges of the Pentafluorosulfur (SF₅) Moiety in Amide Synthesis
The pentafluorosulfur (SF₅) group has emerged as a compelling substituent in medicinal chemistry and materials science, often referred to as a "super-trifluoromethyl" group.[1] Its remarkable properties, including high electronegativity, exceptional chemical and thermal stability, and significant lipophilicity, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][3] The SF₅ group's strong electron-withdrawing nature can significantly influence the electronic properties of a molecule, while its steric bulk can impact binding affinities and metabolic stability.[4]
However, the unique characteristics of the SF₅ group also present challenges in synthetic chemistry, particularly in common reactions like amide bond formation. 3-(pentafluorosulfur)cinnamic acid is a prime example of a substrate that requires careful consideration for successful amide coupling. The strong electron-withdrawing effect of the SF₅ group deactivates the carboxylic acid, making it less susceptible to nucleophilic attack. Furthermore, the cinnamic acid backbone introduces the risk of undesired Michael addition by the amine nucleophile to the α,β-unsaturated system.[5][6]
This guide provides a comprehensive overview of reagents and detailed protocols for the successful amide coupling of 3-(pentafluorosulfur)cinnamic acid, addressing the inherent challenges and offering practical solutions for researchers in drug discovery and development.
Comparative Analysis of Amide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity when working with challenging substrates like 3-(pentafluorosulfur)cinnamic acid. Below is a comparative analysis of commonly employed reagents, highlighting their strengths and weaknesses for this specific application.
| Coupling Reagent | Mechanism of Action | Advantages for SF₅-Cinnamic Acid Coupling | Disadvantages and Considerations |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Forms a highly reactive OAt-active ester.[7] | High reactivity, often effective for electron-deficient and sterically hindered acids. Fast reaction times.[8] | Can be expensive. Potential for side reactions if not used correctly. The guanidinium byproduct can sometimes complicate purification. |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) | EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester.[9] | Cost-effective and widely used. The urea byproduct of EDC is water-soluble, simplifying workup.[8] | May be less effective for highly deactivated or sterically hindered substrates. Risk of racemization, although minimized by HOBt.[10] |
| T3P® (Propylphosphonic Anhydride) | Forms a mixed phosphonic anhydride intermediate with the carboxylic acid.[11] | Excellent for difficult couplings with low epimerization risk. Byproducts are water-soluble, leading to straightforward purification.[1][12] | Often requires a base, and the choice of base can be crucial.[12] |
Experimental Protocols
The following protocols are designed to provide robust starting points for the amide coupling of 3-(pentafluorosulfur)cinnamic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended as the first choice for a broad range of amines, including those that are less nucleophilic or sterically hindered, due to the high reactivity of HATU.
Workflow for HATU-Mediated Coupling
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
3-(pentafluorosulfur)cinnamic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
5% aqueous lithium chloride (LiCl) (optional, for DMF removal)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(pentafluorosulfur)cinnamic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0-3.0 equiv) followed by the portion-wise addition of HATU (1.1 equiv).
-
Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.
-
Slowly add a solution of the amine (1.1-1.2 equiv) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 5% aqueous LiCl (if using DMF, 2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a more cost-effective alternative to HATU and is suitable for a range of primary and secondary amines. The water-soluble nature of the EDC byproduct simplifies the purification process.
General Mechanism of EDC/HOBt Coupling
Caption: General mechanism of EDC/HOBt-mediated amide coupling.
Materials:
-
3-(pentafluorosulfur)cinnamic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-(pentafluorosulfur)cinnamic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add TEA or DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash successively with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: T3P®-Mediated Amide Coupling
T3P® is a powerful dehydrating agent that is particularly effective for challenging amide couplings and is known for low levels of racemization. Its byproducts are easily removed with an aqueous workup.
Workflow for T3P®-Mediated Coupling
Caption: Workflow for T3P®-mediated amide coupling.
Materials:
-
3-(pentafluorosulfur)cinnamic acid (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
T3P® (50 wt% solution in EtOAc or DMF, 1.5 equiv)
-
Pyridine or Triethylamine (3.0-4.0 equiv)
-
Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3-(pentafluorosulfur)cinnamic acid (1.0 equiv) and the amine (1.2 equiv).
-
Dissolve the solids in anhydrous EtOAc or THF.
-
Add the base (pyridine or TEA, 3.0-4.0 equiv) and cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers and wash with 1M HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting and Key Considerations
-
Low Yields: For particularly unreactive amines, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure all reagents and solvents are strictly anhydrous, as water can hydrolyze the activated intermediates.
-
Michael Addition Side Product: The formation of a Michael addition byproduct, where the amine adds to the β-carbon of the cinnamic acid, is a potential issue.[5] To minimize this, use a non-nucleophilic base like DIPEA, keep the reaction temperature low, and add the amine slowly to the pre-activated carboxylic acid. This ensures the concentration of free amine is low at any given time, favoring the faster amide bond formation over the conjugate addition.
-
Purification: The high lipophilicity of the SF₅ group may necessitate the use of less polar eluent systems in column chromatography than for analogous compounds.[2] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method for solid products.[4]
-
Characterization: In addition to standard ¹H and ¹³C NMR, ¹⁹F NMR spectroscopy is an invaluable tool for characterizing the final products. The SF₅ group typically shows two signals: a quintet for the apical fluorine and a doublet of quintets for the four equatorial fluorines.[2] The chemical shifts will be in the characteristic range for aryl-SF₅ compounds.[13][14]
Conclusion
The successful amide coupling of 3-(pentafluorosulfur)cinnamic acid is readily achievable with the appropriate choice of reagents and reaction conditions. While the electron-withdrawing nature of the SF₅ group and the potential for Michael addition present challenges, the use of highly reactive coupling reagents like HATU, or efficient and clean reagents such as T3P®, provides reliable pathways to the desired amides. The protocols outlined in this guide serve as a robust starting point for researchers, enabling the synthesis of novel SF₅-containing molecules for applications in drug discovery and materials science.
References
-
Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5569. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 894-898. [Link]
-
ResearchGate. (n.d.). Scheme 1. EDC/HOBt-coupling in preparation of N-hydroxycinnamoylamides. Retrieved from [Link]
-
Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Michael reaction. In Wikipedia. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
- Welch, J. T., & Lim, D. S. (Eds.). (2012). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.
-
Curia. (2024). Understanding T3P® from start to finish. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
- Razali, N. H., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 28(6), 1374-1385.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
- Verret, L., et al. (2022). Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity.
- Nørby, A., & Nielsen, T. E. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
- ChemRxiv. (2022). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6.
- Deiters, A., & Martin, S. F. (2004). Synthesis of oxygen- and nitrogen-containing heterocycles by ring-closing metathesis. Chemical reviews, 104(5), 2199-2238.
- Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. (2021). University of Greenwich.
- Master Organic Chemistry. (2023, May 24).
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
- Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. (2021). The Royal Society of Chemistry.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 78(13), 6649-6655.
- Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. MDPI.
- Common Organic Chemistry. (n.d.).
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P.
- Organic Chemistry Portal. (n.d.). Michael Addition.
- Outsourced Pharma. (n.d.).
- Enamine. (n.d.). SF5-containing building blocks.
- 19F NMR Reference Standards. (n.d.).
- Due-Hansen, M. E., et al. (2016).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Straightforward Pentafluorosulfanylation for Molecular Design. (2021). ChemRxiv.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.).
- Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. (2025, July 5). PubMed.
- FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. (n.d.). Spiral.
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
- Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regener
- Free Full-Text | Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (2020, November 25). MDPI.
Sources
- 1. Understanding T3P From Start To Finish [outsourcedpharma.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. open.clemson.edu [open.clemson.edu]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
Application Note: High-Efficiency Esterification of 3-(Pentafluorosulfur)cinnamic Acid
[1][2]
Executive Summary
This guide details the preparation of ester derivatives from 3-(pentafluorosulfur)cinnamic acid (CAS: 773132-79-9).[1][2] The pentafluorosulfanyl (
This note provides three validated workflows ranging from robust scale-up methods to mild coupling strategies for sensitive substrates.
Chemical Context & Strategic Analysis
The Substrate: 3-(Pentafluorosulfur)cinnamic Acid
The target molecule features a trans-cinnamic acid scaffold substituted at the meta position with an
| Property | Value/Description | Impact on Synthesis |
| Electronic Effect | Strong EWG ( | Increases acidity of -COOH; Carbonyl carbon is highly electrophilic.[1][2] |
| Steric Bulk | Volume | Meta-substitution minimizes steric hindrance at the reaction center, but affects solubility.[1][2] |
| Lipophilicity | High ( | Poor solubility in pure aqueous/methanol systems; requires non-polar co-solvents (DCM, THF).[1][2] |
| Stability | High (Thermal/Acid/Base) | Resistant to hydrolysis and standard acidic esterification conditions.[1][2][3] |
Synthetic Challenges
-
Solubility Mismatch: The lipophilic
group reduces solubility in short-chain alcohols (MeOH, EtOH) typically used as solvents in Fischer esterification.[1][2] -
Nucleophilic Competition: The electron-deficient aromatic ring makes the alkene susceptible to nucleophilic attack (Michael addition) if highly basic nucleophiles are used without steric protection.[1][2]
-
Purification:
esters are extremely non-polar.[1][2] Standard gradient elutions often result in the product eluting in the solvent front if not carefully modulated.
Decision Matrix: Method Selection
Select the appropriate protocol based on your alcohol substrate and scale requirements.[2]
Figure 1: Decision tree for selecting the optimal esterification pathway.
Experimental Protocols
Protocol A: Modified Fischer Esterification (General Purpose)
Best for: Methyl, Ethyl, Isopropyl esters where the alcohol can serve as co-solvent.
Rationale: Standard Fischer conditions often fail due to the insolubility of the
Materials:
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-(pentafluorosulfur)cinnamic acid (1.0 g, 3.65 mmol) in the target alcohol (10 mL).
-
Co-solvent Addition: If the solid does not dissolve, add Toluene (5 mL) until a clear solution is obtained.
-
Catalysis: Add concentrated
(5 drops) or PTSA (62 mg). -
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-110°C depending on alcohol) for 4–6 hours. Monitor by TLC (System: 10% EtOAc in Hexanes).
-
Work-up: Cool to room temperature. Concentrate under reduced pressure to remove excess alcohol. Dissolve residue in Ethyl Acetate (30 mL).
-
Wash: Wash with sat.
(2 x 15 mL) to remove unreacted acid, followed by Brine (15 mL).[1][2] -
Drying: Dry organic layer over anhydrous
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). Note: Product moves very fast.
Protocol B: Acid Chloride Method (Scale-Up / Hindered Alcohols)
Best for: Large scale synthesis or sterically hindered alcohols (e.g., tert-butanol).[1][2]
Rationale: Converting the acid to the highly reactive acid chloride overcomes steric barriers.[2] Thionyl chloride (
Materials:
-
Thionyl Chloride (
) (5.0 equiv)[1] -
Catalyst: DMF (1 drop)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
-
Base: Triethylamine (
) or Pyridine (1.2 equiv)[1]
Procedure:
-
Activation: Under nitrogen atmosphere, dissolve the acid (2.0 g, 7.3 mmol) in anhydrous DCM (20 mL). Add DMF (1 drop).[1][2]
-
Chlorination: Add
(2.6 mL, 36.5 mmol) dropwise at 0°C. -
Reflux: Warm to room temperature and then reflux for 2 hours.
-
Evaporation: Concentrate in vacuo to remove DCM and excess
. Co-evaporate with dry toluene (2 x 10 mL) to ensure removal of acidic volatiles.[1][2] Result: Crude 3-(pentafluorosulfur)cinnamoyl chloride (yellow oil/solid).[1][2] -
Esterification: Redissolve the crude acid chloride in DCM (15 mL). Add the target alcohol (1.1 equiv) and
(1.5 equiv) at 0°C.[1] -
Reaction: Stir at room temperature for 2 hours.
-
Purification: Standard aqueous workup followed by recrystallization (from Hexane/EtOH) or short-path filtration.[1][2]
Protocol C: Steglich Coupling (Sensitive Substrates)
Best for: Complex alcohols, chiral centers, or acid-sensitive moieties.[1]
Rationale: Uses mild conditions to prevent isomerization of the double bond or degradation of the alcohol.
Materials:
-
Alcohol (1.0 equiv)[1]
-
Coupling Agent: EDC
HCl (1.2 equiv)[1][2] -
Catalyst: DMAP (0.1 equiv)[1]
-
Solvent: DCM (anhydrous)[1]
Procedure:
-
Mixture: In a dry flask, combine the acid (100 mg, 0.36 mmol), the alcohol (0.36 mmol), and DMAP (4.4 mg) in anhydrous DCM (3 mL).
-
Coupling: Cool to 0°C. Add EDC
HCl (83 mg, 0.43 mmol) in one portion. -
Stir: Allow to warm to room temperature and stir overnight (12-16 h).
-
Work-up: Dilute with DCM (10 mL). Wash with 0.5M HCl (5 mL) to remove EDC urea byproducts and DMAP, then sat.[1][2]
. -
Purification: Flash chromatography.
Analytical Validation & Expected Data
The
Nuclear Magnetic Resonance (NMR)[1][5][6][7][8]
-
NMR: This is the diagnostic check.
-
Signal: You will see a characteristic AB4 pattern (or doublet of quintets) around
+84 ppm (quintet, 1F, axial) and +63 ppm (doublet, 4F, equatorial). -
Note: The shift may vary slightly based on solvent, but the integration ratio of 1:4 is definitive for the intact
group.
-
- NMR:
Mass Spectrometry (MS)[1][2]
-
Pattern: Look for the parent ion
.[1] The group does not typically fragment easily, but loss of ( ) can sometimes be observed in harsh EI conditions.[2]
Stability Data
| Condition | Stability of Ester Product |
| Acid (1M HCl, 24h) | Stable |
| Base (1M NaOH, 24h) | Hydrolyzes to Acid |
| Heat (100°C) | Stable |
| Reduction ( | Ester reduces to Alcohol; |
Safety and Handling
- Residues: While the final product is stable, precursors and metabolic byproducts of fluorinated compounds should be treated as potential environmental hazards. Dispose of in halogenated waste streams.[1][2]
-
Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas.[1][2] Use only in a well-ventilated fume hood.[2]
-
Skin Contact: Lipophilic
compounds can penetrate skin easily.[1][2] Double-gloving (Nitrile) is recommended.[1][2]
References
-
Compound Data: PubChem. 3-Fluoro-5-(pentafluorosulfur)cinnamic acid.[1][2] National Library of Medicine.[1][2] [Link][1]
-
SF5 Chemistry Review: Altomonte, S., & Zanda, M. (2012).[1][2] Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93.[2][4] [Link]
-
General Reactivity: Savoie, P. R., & Welch, J. T. (2015).[2] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]
Application Note: Catalytic Hydrogenation of 3-(Pentafluorosulfur)cinnamic Acid
Abstract
This application note details the protocol for the chemoselective catalytic hydrogenation of 3-(pentafluorosulfur)cinnamic acid to 3-(pentafluorosulfur)hydrocinnamic acid . The pentafluorosulfanyl (
Introduction & Chemical Context
The "Super-Trifluoromethyl" Advantage
In modern drug discovery, the
Reaction Challenge: Chemoselectivity
The primary challenge in hydrogenating 3-(pentafluorosulfur)cinnamic acid is chemoselectivity .
-
Target: Reduction of the
-unsaturated alkene. -
Avoid:
-
Hydrodefluorination (loss of F from
). -
Reduction of the aromatic ring (over-reduction).
-
Hydrogenolysis of the C-S bond.
-
Although the
Mechanism
The reaction proceeds via the Horiuti-Polanyi mechanism , where hydrogen dissociates on the Pd surface, followed by the coordination and syn-addition of H atoms across the alkene. The strong electron-withdrawing nature of the
Experimental Workflow Visualization
The following diagram outlines the critical path for the synthesis and validation of the saturated product.
Figure 1: Operational workflow for the hydrogenation process. Note the iterative loop at the analysis stage.
Materials & Equipment
| Component | Specification | Purpose |
| Substrate | 3-(pentafluorosulfur)cinnamic acid | Starting Material |
| Catalyst | 10% Pd/C (50% water wet) | Minimizes ignition risk; high surface area. |
| Solvent | Methanol (HPLC Grade) | High solubility; facilitates H2 solubility. |
| Hydrogen Source | H2 Gas (Balloon or Cylinder) | Reducing agent. |
| Filtration | Celite® 545 | Removes catalyst post-reaction. |
| Reactor | Parr Shaker or RBF | Pressure vessel (scale dependent). |
Detailed Protocol
Pre-Reaction Preparation
-
Safety Note: Dry Pd/C is pyrophoric. Always use "wet" catalyst (approx. 50% water w/w) or pre-wet the catalyst with a small amount of water under an inert atmosphere (Nitrogen or Argon) before adding organic solvent.
Step-by-Step Methodology
-
Dissolution:
-
In a suitable hydrogenation vessel (e.g., 250 mL Parr bottle), dissolve 1.0 eq (e.g., 5.0 g) of 3-(pentafluorosulfur)cinnamic acid in Methanol (10-15 volumes) .
-
Note: Ethanol or Ethyl Acetate are viable alternatives if solubility is an issue, but Methanol usually provides faster kinetics for cinnamic acids.
-
-
Catalyst Loading:
-
Under a gentle stream of Nitrogen, carefully add 10 wt% of 10% Pd/C (50% wet).
-
Calculation: For 5.0 g of substrate, use 0.5 g of the wet catalyst.
-
-
Hydrogenation:
-
Method A (Lab Scale < 1g): Seal the flask with a septum. Purge with
via balloon (needle inlet/outlet) for 5 minutes. Leave the balloon attached (approx. 1 atm). Stir vigorously. -
Method B (Process Scale > 1g): Place bottle in a Parr shaker. Evacuate and backfill with
(3x). Evacuate and fill with to 30-50 psi (2-3.4 bar) . Shake at room temperature ( ).
-
-
Monitoring:
-
Reaction is typically complete within 2 to 4 hours .
-
Check reaction progress via TLC (visualize with UV or KMnO4 stain) or HPLC.
-
-
Workup:
-
Once complete, purge the vessel with Nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C.
-
Wash the Celite cake with fresh Methanol (2x volumes).
-
Concentrate the filtrate under reduced pressure (Rotavap) at
.
-
-
Purification:
-
The resulting solid is usually of high purity (>95%).
-
If necessary, recrystallize from Hexane/Ethyl Acetate.
-
Analytical Validation
NMR Criteria
The
-
NMR (DMSO-
or ):-
Disappearance: The two vinylic doublets (typically
6.5 - 7.7 ppm, Hz) must disappear. -
Appearance: Multiplets for the ethylene bridge (
) will appear in the aliphatic region ( 2.6 - 3.0 ppm).
-
-
NMR:
-
The
group typically appears as an pattern (a doublet of quintets or similar). -
Pass Criteria: The signal remains intact.
-
Fail Criteria: Appearance of a singlet (indicating
or defluorination) or loss of signal.
-
Data Summary Table (Expected)
| Parameter | Substrate (Cinnamic) | Product (Hydrocinnamic) |
| Appearance | White crystalline solid | White solid |
| Absent | ||
| Absent | ||
| MS (ESI-) |
Troubleshooting & Optimization
Use the following logic flow if deviations occur.
Figure 2: Troubleshooting decision tree for common hydrogenation issues.
Common Issues:
-
Slow Reaction: The electron-withdrawing
group reduces the nucleophilicity of the double bond.-
Fix: Increase pressure to 50 psi or add 1 drop of Acetic Acid to the methanol to activate the catalyst surface.
-
-
Poisoning: Sulfur-containing impurities (from synthesis of the
block) can poison Pd.-
Fix: Ensure the starting material is sulfur-free (wash with bleach/oxidation if necessary before this step) or increase catalyst loading to 20 wt%.
-
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]
-
Altman, R. A., et al. (2016). Medicinal Chemistry of the Pentafluorosulfanyl (
) Group.[1][2][3] Journal of Medicinal Chemistry, 59(21), 9615–9649. [Link] - Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd/C specificity).
Sources
- 1. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the Alkene Group in 3-(Pentafluorosulfur)cinnamic Acid
Introduction: The Strategic Value of the Pentafluorosulfur (SF₅) Moiety and Alkene Functionalization
The pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere in medicinal chemistry and agrochemistry, prized for its unique combination of properties.[1][2][3] It possesses exceptional electronegativity, rivaling that of a nitro group, coupled with high thermal and chemical stability.[1][4] Furthermore, its significant lipophilicity and steric bulk can profoundly influence a molecule's conformational behavior and pharmacokinetic profile.[5][6] 3-(Pentafluorosulfur)cinnamic acid is a key building block that combines the influential SF₅ group with a reactive α,β-unsaturated carboxylic acid scaffold. The alkene moiety within this structure is a prime target for chemical modification, allowing for the introduction of diverse functional groups and the generation of novel molecular architectures with potential biological activity.
The strong electron-withdrawing nature of the 3-pentafluorosulfurphenyl group renders the alkene bond electron-deficient. This electronic characteristic is the cornerstone of the synthetic strategies outlined in these application notes. Standard alkene reactions must be adapted to accommodate this reduced nucleophilicity. Herein, we provide detailed protocols and scientific rationale for three key transformations of the alkene group in 3-(pentafluorosulfur)cinnamic acid: catalytic transfer hydrogenation, asymmetric dihydroxylation, and manganese-catalyzed epoxidation. These methods provide access to the saturated propanoic acid, a chiral diol, and a reactive epoxide, respectively, thereby opening avenues for further synthetic diversification.
Catalytic Transfer Hydrogenation: Saturating the Alkene Bond
Catalytic transfer hydrogenation is a robust and operationally simple method for the reduction of carbon-carbon double bonds, offering a safer alternative to traditional hydrogenation using flammable hydrogen gas.[6][7] For an electron-deficient alkene, such as that in 3-(pentafluorosulfur)cinnamic acid, this method is particularly well-suited. The protocol described below is adapted from established procedures for the reduction of cinnamic acid, utilizing palladium as the catalyst and formic acid as the hydrogen donor in an alkaline aqueous medium.[7]
Mechanistic Rationale
The reaction proceeds via the in situ generation of palladium nanoparticles from the PdCl₂ precursor. These nanoparticles serve as the active catalyst. Formic acid, in the presence of a base, decomposes to produce hydrogen gas, which is adsorbed onto the surface of the palladium catalyst. The alkene of the cinnamic acid derivative also coordinates to the palladium surface, facilitating the stepwise addition of two hydrogen atoms across the double bond, leading to the formation of the saturated 3-(pentafluorosulfur)phenylpropanoic acid. The strong electron-withdrawing effect of the SF₅ group enhances the alkene's ability to coordinate with the electron-rich palladium catalyst, facilitating the reduction.
Caption: Experimental workflow for the catalytic transfer hydrogenation of 3-(pentafluorosulfur)cinnamic acid.
Detailed Experimental Protocol
Materials:
-
3-(Pentafluorosulfur)cinnamic acid
-
Palladium(II) chloride (PdCl₂)
-
Sodium hydroxide (NaOH)
-
Formic acid (HCOOH)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether (or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(pentafluorosulfur)cinnamic acid (1.0 equiv) in 2.5 M aqueous sodium hydroxide.
-
Catalyst Addition: To the stirred solution, add palladium(II) chloride (0.10 equiv).
-
Hydrogen Donor Addition: Add formic acid (4.0 equiv) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 65°C and maintain for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup - Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with 2 M hydrochloric acid to pH ~2.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Workup - Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(pentafluorosulfur)phenylpropanoic acid.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 85-98% (based on analogous cinnamic acid reductions)[7] |
| Physical Appearance | White to off-white solid |
| ¹H NMR | Disappearance of alkene protons (doublets, ~6.5-7.8 ppm). Appearance of aliphatic protons (triplets, ~2.6-3.0 ppm). Aromatic protons will show characteristic shifts influenced by the SF₅ group. |
| ¹³C NMR | Disappearance of alkene carbons (~120-145 ppm). Appearance of aliphatic carbons (~30-40 ppm). |
| ¹⁹F NMR | Quintet for the apical fluorine (~84 ppm) and a doublet for the equatorial fluorines (~63 ppm) of the SF₅ group.[8][9] |
| Mass Spectrometry | Molecular ion peak corresponding to the saturated product. |
Sharpless Asymmetric Dihydroxylation: Enantioselective Synthesis of Vicinal Diols
The Sharpless asymmetric dihydroxylation is a powerful method for converting alkenes into chiral 1,2-diols with high enantioselectivity.[2][10][11][12] The use of pre-packaged "AD-mix" reagents, which contain the osmium catalyst, a chiral ligand, a re-oxidant, and a base, makes this a highly accessible and reliable transformation.[2][13] Given the electron-deficient nature of the alkene in 3-(pentafluorosulfur)cinnamic acid, the reaction may require slightly longer reaction times or the addition of methanesulfonamide to accelerate the catalytic cycle.[10]
Mechanistic Rationale
The reaction is initiated by the formation of a complex between osmium tetroxide and a chiral cinchona alkaloid-derived ligand (e.g., (DHQD)₂PHAL in AD-mix-β or (DHQ)₂PHAL in AD-mix-α). This chiral complex then undergoes a [3+2] cycloaddition with the alkene from a specific face, dictated by the chirality of the ligand, to form an osmate ester intermediate. Hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. A stoichiometric re-oxidant, typically potassium ferricyanide, then regenerates the active osmium tetroxide catalyst, allowing the catalytic cycle to continue. The choice of AD-mix-α or AD-mix-β determines which enantiomer of the diol is produced.
Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation of 3-(pentafluorosulfur)cinnamic acid.
Detailed Experimental Protocol
Materials:
-
3-(Pentafluorosulfur)cinnamic acid
-
AD-mix-α or AD-mix-β
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (or AD-mix-α) (approx. 1.4 g per 1 mmol of alkene). Add a 1:1 mixture of t-BuOH and water (10 mL total per 1 mmol of alkene). Stir at room temperature until the solids dissolve, forming a biphasic mixture.
-
Additive (Optional): Add methanesulfonamide (1.0 equiv).
-
Substrate Addition: Cool the mixture to 0°C in an ice bath. Add 3-(pentafluorosulfur)cinnamic acid (1.0 equiv) to the vigorously stirred mixture.
-
Reaction: Continue stirring vigorously at 0°C. Monitor the reaction by TLC. For this electron-deficient substrate, the reaction may take 24-48 hours. If the reaction is sluggish, it can be allowed to proceed at room temperature.[2]
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene). Stir for at least 1 hour at room temperature.
-
Workup - Extraction: Add ethyl acetate to the reaction mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Workup - Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure chiral diol.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 70-95% (based on analogous substrates)[2][13] |
| Enantiomeric Excess (ee) | >90% (highly dependent on substrate) |
| Physical Appearance | White solid |
| ¹H NMR | Disappearance of alkene protons. Appearance of new methine protons (CH-OH) and hydroxyl protons. |
| ¹³C NMR | Appearance of two new carbons corresponding to the diol (~70-80 ppm). |
| ¹⁹F NMR | Quintet and doublet characteristic of the SF₅ group.[8][9] |
| Chiral HPLC | Separation of the enantiomers to determine the enantiomeric excess. |
Manganese-Catalyzed Epoxidation: Accessing Reactive Epoxides
The epoxidation of electron-deficient alkenes can be challenging with traditional peroxy acids. However, manganese-based catalytic systems have proven to be highly effective for this transformation. The protocol described here is an adaptation of methods using in situ generated manganese catalysts with a simple ligand like picolinic acid and an oxidant.
Mechanistic Rationale
The active catalyst is an in situ generated high-valent manganese-oxo species. The manganese(II) salt, in the presence of a ligand and an oxidant (such as peracetic acid or hydrogen peroxide), is oxidized to a higher oxidation state, likely Mn(IV) or Mn(V). This electrophilic manganese-oxo species then transfers an oxygen atom to the electron-deficient double bond of the 3-(pentafluorosulfur)cinnamic acid in a concerted or stepwise manner to form the epoxide and regenerate a lower-valent manganese species, which can re-enter the catalytic cycle. The electron-withdrawing nature of the SF₅-phenyl group makes the alkene susceptible to attack by such an electrophilic oxidant.
Caption: Experimental workflow for the manganese-catalyzed epoxidation of 3-(pentafluorosulfur)cinnamic acid.
Detailed Experimental Protocol
Materials:
-
3-(Pentafluorosulfur)cinnamic acid
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) or Manganese(II) sulfate (MnSO₄)
-
Picolinic acid
-
Peracetic acid (PAA) or Hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (NaHCO₃) (if using H₂O₂)
-
Acetonitrile or Dimethylformamide (DMF)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(pentafluorosulfur)cinnamic acid (1.0 equiv) in the chosen solvent (e.g., acetonitrile).
-
Catalyst Preparation: In a separate vial, pre-mix the manganese(II) salt (0.01-0.05 equiv) and picolinic acid (0.02-0.10 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the substrate solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Oxidant Addition: Slowly add the oxidant (e.g., peracetic acid, 1.2-1.5 equiv) dropwise to the cooled and stirred reaction mixture.
-
Reaction: Stir the reaction at 0°C. The reaction is often rapid (< 1 hour). Monitor the consumption of the starting material by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude epoxide by column chromatography on silica gel. Note that epoxides can be sensitive to silica gel, so rapid purification is recommended.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 75-90% (based on analogous electron-deficient alkenes) |
| Physical Appearance | White solid or colorless oil |
| ¹H NMR | Disappearance of alkene protons. Appearance of new protons on the epoxide ring (doublets, ~3.5-4.5 ppm). |
| ¹³C NMR | Appearance of two new carbons corresponding to the epoxide (~50-60 ppm). |
| ¹⁹F NMR | Quintet and doublet characteristic of the SF₅ group.[8][9] |
| Mass Spectrometry | Molecular ion peak corresponding to the epoxide product. |
References
-
Welch, J. T., & Lim, D. S. (2007). The synthesis and reactivity of aliphatic pentafluorosulfanyl compounds. Beilstein Journal of Organic Chemistry, 3, 13. [Link]
-
Bizet, V., & Cahard, D. (2022). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie, 25(S1), 1-14. [Link]
-
Berthold, H., Schotten, T., & Honig, H. (2000). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Tetrahedron Letters, 41(41), 7847-7849. [Link]
-
Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(4), 268-276. [Link]
-
Sciencemadness Discussion Board. (2012). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. [Link]
-
Wovkulich, P. M., & Uskokovic, M. R. (1996). Asymmetric Dihydroxylation of Alkenes. Organic Reactions, 405-473. [Link]
-
Murphy, A., Dubois, G., & Stack, T. D. P. (2003). Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Journal of the American Chemical Society, 125(18), 5250-5251. [Link]
-
Lee, J. Y., et al. (2018). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 23(11), 2789. [Link]
-
Smedley, C. J., et al. (2017). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 203, 210-219. [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]
-
Pharmaceutical Business Review. (n.d.). SF5-Containing Building Blocks. [Link]
-
Abeywickrama, C. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Moretti, R. A., Du Bois, J., & Stack, T. D. P. (2016). Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins. Organic Letters, 18(11), 2528-2531. [Link]
-
Berkessel, A., & Andreae, M. R. M. (2001). Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions. Organic Letters, 3(19), 2919-2922. [Link]
-
Shinde, S., & Mahajani, S. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 32(1), 123-127. [Link]
-
Ali, M., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(23), 8234. [Link]
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- 6. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(pentafluorosulfur)cinnamic acid
Introduction
Welcome to the technical support guide for the synthesis of 3-(pentafluorosulfur)cinnamic acid. The pentafluorosulfur (SF₅) group is a fascinating functional moiety in modern medicinal chemistry and materials science. It is characterized by high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, often being considered a "super-trifluoromethyl" group. These properties can enhance the metabolic stability and membrane permeability of drug candidates.[1] This guide provides a comprehensive resource for researchers, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of 3-(pentafluorosulfur)cinnamic acid, a key building block for advanced pharmaceutical and material applications.
Synthetic Pathway Overview
The most reliable and widely applicable method for synthesizing α,β-unsaturated carboxylic acids from aromatic aldehydes is the Knoevenagel-Doebner condensation.[2][3] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base like piperidine in a pyridine solvent. The reaction proceeds through a condensation step followed by a thermally induced decarboxylation to yield the final cinnamic acid derivative.[4]
The proposed synthetic route is the Knoevenagel-Doebner condensation of commercially available 3-(pentafluorosulfur)benzaldehyde with malonic acid.[5]
Caption: Knoevenagel-Doebner synthesis workflow.
Detailed Experimental Protocol
Disclaimer: This protocol is an adapted procedure based on well-established Knoevenagel-Doebner condensations of substituted benzaldehydes.[6][7] Researchers should perform an initial small-scale reaction to optimize conditions for their specific reagents and setup.
Materials:
-
3-(pentafluorosulfur)benzaldehyde (1.0 eq)
-
Malonic acid (1.2 - 1.5 eq)
-
Pyridine (Solvent, ~3 mL per mmol of aldehyde)
-
Piperidine (Catalyst, ~0.1 eq or a few drops)
-
Hydrochloric acid (HCl), 2 M solution
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(pentafluorosulfur)benzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Reagent Addition: Add pyridine as the solvent, followed by a catalytic amount of piperidine.
-
Condensation & Decarboxylation: Heat the reaction mixture in an oil bath to 110°C and stir for 3-5 hours. The evolution of CO₂ gas should be observable. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing cold water (~10 times the volume of pyridine used).
-
Precipitation: Acidify the aqueous mixture by slowly adding 2 M HCl until the pH is approximately 2. A precipitate of the crude 3-(pentafluorosulfur)cinnamic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove pyridine hydrochloride and excess malonic acid.
-
Drying: Dry the crude product under vacuum. The product can be further purified by recrystallization or acid-base extraction.
Purification (Acid-Base Extraction):
-
Dissolve the crude solid in ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated NaHCO₃ solution. The desired carboxylic acid will move to the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.[8]
-
Separate the aqueous layer and wash it once with fresh ethyl acetate to remove any residual non-acidic impurities.
-
Slowly acidify the aqueous layer with 2 M HCl back to pH 2, causing the pure 3-(pentafluorosulfur)cinnamic acid to precipitate.
-
Collect the pure solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.
Troubleshooting Guide
Caption: Troubleshooting decision tree for synthesis.
Quantitative Troubleshooting Data
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (<60%) | 1. Incomplete Reaction: The starting aldehyde is still present (check by TLC). 2. Inefficient Decarboxylation: The intermediate dicarboxylic acid is not fully converting. 3. Product Loss During Work-up: The product may be partially soluble in the acidic aqueous phase. | 1a. Extend Reaction Time: Continue heating for an additional 1-2 hours. 1b. Verify Temperature: Ensure the internal reaction temperature is stable at ~110°C.[6] 2. Optimize Catalyst/Solvent: Pyridine acts as both solvent and a base to promote decarboxylation; ensure it is anhydrous.[4] 3. Improve Isolation: After acidification, cool the mixture in an ice bath for 30-60 minutes to maximize precipitation before filtering. |
| Formation of Side Products | 1. Decarboxylation to Vinylarene: Excessive heat or base can cause the final product to decarboxylate to 3-(pentafluorosulfur)styrene.[6] 2. Michael Addition: The product might undergo a Michael addition with the malonic acid enolate, though this is less common under these conditions. | 1a. Control Temperature: Avoid temperatures significantly above 110°C. 1b. Limit Base: Use the minimum catalytic amount of piperidine necessary to initiate the reaction. An excess can promote the side reaction.[6] 2. Stoichiometry Control: Use a smaller excess of malonic acid (e.g., 1.1-1.2 equivalents). |
| Product is a Dark Oil or Gummy Solid | 1. Pyridine Contamination: Residual pyridine can trap the product as a salt or an impure mixture. 2. Polymerization: Aldehydes can sometimes form resinous byproducts at high temperatures. | 1. Thorough Washing: Ensure the crude product is washed extensively with water and dilute HCl during filtration to remove all pyridine salts. 2. Purification: Utilize acid-base extraction to separate the desired acidic product from neutral, polymeric material.[8][9] |
| Difficulty with Purification | 1. Incomplete Separation in Acid-Base Extraction: Emulsion formation or incorrect pH can lead to poor separation. 2. Poor Recrystallization: The product may be "oiling out" or precipitating too quickly. | 1a. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. 1b. Verify pH: Use pH paper to ensure the aqueous layer is strongly basic (pH > 9) during extraction and strongly acidic (pH < 2) during precipitation. 2. Solvent System: For recrystallization, dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol) and add a co-solvent (e.g., water) dropwise until turbidity persists, then allow to cool slowly. |
Frequently Asked Questions (FAQs)
Q1: Why is the Knoevenagel-Doebner condensation preferred over other methods like the Perkin or Wittig reactions? A: The Knoevenagel-Doebner reaction offers several advantages for this specific synthesis. It generally proceeds under milder conditions (lower temperatures) and gives higher yields compared to the traditional Perkin reaction.[10] Unlike the Wittig reaction, it does not require the preparation of a phosphorus ylide and avoids the generation of triphenylphosphine oxide as a byproduct, simplifying purification.
Q2: What is the specific role of pyridine and piperidine in this reaction? A: Piperidine, a secondary amine, is the primary basic catalyst that deprotonates malonic acid to form a nucleophilic enolate ion.[4] This enolate then attacks the aldehyde. Pyridine serves as a polar solvent that is basic enough to facilitate the reaction and, importantly, promotes the final decarboxylation step of the intermediate benzalmalonic acid.[3]
Q3: Is the pentafluorosulfur (SF₅) group stable under these reaction conditions? A: Yes, the SF₅ group is known for its exceptional chemical and thermal stability. It is highly resistant to both acidic and basic conditions, as well as to oxidation and reduction, making it robust enough to withstand the Knoevenagel-Doebner reaction conditions without degradation.[1]
Q4: What are the key safety precautions when working with pyridine and piperidine? A: Both pyridine and piperidine are toxic, flammable, and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Q5: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:
-
¹H NMR: Expect to see signals for the aromatic protons (typically in the 6.5-8.0 ppm range) and the two vinylic protons of the cinnamic acid backbone (as doublets, often around 6.5 and 7.8 ppm).[11]
-
¹⁹F NMR: The SF₅ group gives a characteristic signal pattern: a quintet for the single axial fluorine and a doublet of quintets for the four equatorial fluorines.[1] This is a definitive confirmation of the group's presence.
-
¹³C NMR: Aromatic carbons typically appear in the 120-150 ppm range, and the carboxylic acid carbonyl will be significantly downfield (>165 ppm).[11]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
HPLC: High-Performance Liquid Chromatography is an excellent method for quantifying purity.
References
- Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).
-
OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from [Link]
-
The Umbrella Academy. (2023, January 14). Knoevenagel condensation [Video]. YouTube. Retrieved from [Link]
- Patil, D. R., et al. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. R.C.
-
MySkinRecipes. (n.d.). 3-(Pentafluorosulfanyl)benzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Jeon, J., et al. (2025, October 15). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Qing, F.-L., et al. (2025, July 25). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. PMC.
- Banaras Hindu University. (n.d.).
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]
- Allais, F., et al. (2018, September 18). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry.
- Haferkamp, S., et al. (2018). Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates.
- van Schijndel, J., et al. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews.
- Google Patents. (n.d.). US20100174111A1 - Process for purification of aryl carboxylic acids.
-
European Patent Office. (n.d.). EP 0535825 A2 - Process for the purification of carboxylic acids and/or their anhydrides. Retrieved from [Link]
- Google Patents. (n.d.). CN106397149B - The preparation method of pentafluorobenzaldehyde.
- DiRocco, D. A., et al. (n.d.).
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
- DiRocco, D. A., et al. (n.d.).
- PubMed. (2022, September 26). Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans.
- Bures, J., et al. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC.
- Kuprov, I., et al. (2022, March 15).
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Validation & Comparative
A Spectroscopic Guide to Substituted Cinnamic Acids: Predicting the ¹H and ¹³C NMR Profile of 3-(Pentafluorosulfur)cinnamic Acid
In the landscape of modern drug discovery and materials science, the incorporation of unique functional groups can dramatically alter the physicochemical and biological properties of a molecule. The pentafluorosulfur (SF₅) group, a "super-trifluoromethyl" moiety, is of increasing interest due to its profound electron-withdrawing nature, high metabolic stability, and significant lipophilicity. When appended to a versatile scaffold like cinnamic acid, it presents a compelling target for novel therapeutics and advanced materials.
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) signatures of substituted cinnamic acids, culminating in a detailed prediction of the ¹H and ¹³C NMR spectra for the novel compound, 3-(pentafluorosulfur)cinnamic acid. While direct experimental data for this specific molecule is not yet publicly available, we can construct a robust hypothesis of its spectral characteristics by leveraging established principles of NMR spectroscopy and a comparative analysis of structurally related analogs.
Experimental Design and Rationale
Hypothetical Synthesis:
The synthesis of 3-(pentafluorosulfur)cinnamic acid would likely proceed via a two-step sequence, beginning with the introduction of the SF₅ group onto a suitable benzene derivative, followed by the construction of the cinnamic acid moiety. A plausible route would involve the reaction of 3-aminobenzoic acid with SF₅Cl and a suitable catalyst, followed by a Heck or Wittig-type reaction to introduce the acrylic acid side chain.
NMR Sample Preparation (Standard Protocol):
For comparative analysis, all cinnamic acid derivatives, including the parent compound, are typically prepared as follows: Approximately 10-15 mg of the solid sample is dissolved in 0.6 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube for analysis.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the experimental ¹H and ¹³C NMR chemical shift values for unsubstituted cinnamic acid and several of its derivatives. This data will serve as the foundation for our predictions for 3-(pentafluorosulfur)cinnamic acid.
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| Cinnamic Acid | CDCl₃ | α-H: 6.44 (d, J=15.9 Hz), β-H: 7.79 (d, J=15.9 Hz), Ar-H: 7.38-7.57 (m, 5H), COOH: 12.0 (br s)[1][2] | C=O: 172.7, β-C: 147.1, Ar-C(ipso): 134.1, Ar-C(ortho, meta, para): 128.4-130.7, α-C: 117.4[1][3] |
| 4-Fluorocinnamic Acid | DMSO-d₆ | α-H: 6.47 (d, J=16.2 Hz), β-H: 7.58 (d, J=16.2 Hz), Ar-H: 7.13-7.30 (m, 2H), 7.66-7.80 (m, 2H) | C=O: 167.7, C-F: 163.3 (d, J=247 Hz), β-C: 142.8, Ar-C(ipso): 131.0 (d, J=3.2 Hz), Ar-C: 130.5 (d, J=8.6 Hz), α-C: 119.2, Ar-C: 115.9 (d, J=21.7 Hz) |
| 4-Chlorocinnamic Acid | DMSO-d₆ | α-H: 6.56 (d, J=15.9 Hz), β-H: 7.57 (d, J=15.9 Hz), Ar-H: 7.47 (d, J=8.7 Hz, 2H), 7.76 (d, J=8.7 Hz, 2H) | C=O: 167.6, β-C: 142.6, C-Cl: 134.9, Ar-C(ipso): 133.3, Ar-C: 129.9, 129.0, α-C: 120.2 |
| 4-Bromocinnamic Acid | DMSO-d₆ | α-H: 6.56 (d, J=15.9 Hz), β-H: 7.62 (d, J=15.9 Hz), Ar-H: 7.51-7.66 (m, 5H) | C=O: 167.4, β-C: 142.6, Ar-C(ipso): 133.6, Ar-C: 131.9, 130.1, C-Br: 123.5, α-C: 120.2 |
| 3-(Trifluoromethyl)cinnamic Acid | - | - | - |
| 2,3,4,5,6-Pentafluorocinnamic Acid | CDCl₃ | α-H: 6.8 (d, J=16 Hz), β-H: 7.7 (d, J=16 Hz), COOH: 10.5 (s)[4] | C=O: 171.0, C-F: 145.6 (d, J=253 Hz), 142.1 (d, J=253 Hz), 137.8 (d, J=252 Hz), β-C: 130.6, Ar-C: 125.3 (t, J=5.8 Hz), α-C: 109.6 (d, J=17 Hz)[4] |
Predicting the NMR Spectrum of 3-(Pentafluorosulfur)cinnamic Acid
The SF₅ group is a potent electron-withdrawing group, more so than the trifluoromethyl (CF₃) group. Its influence on the chemical shifts of the aromatic and vinylic protons and carbons will be significant.
Predicted ¹H NMR Spectrum:
-
Vinylic Protons (α-H and β-H): The strong electron-withdrawing nature of the 3-SF₅ group will deshield both the α and β protons. We can anticipate the β-proton to be more significantly affected due to its proximity to the aromatic ring. The characteristic large coupling constant (J ≈ 16 Hz) for the trans configuration will be preserved.
-
α-H: Expected to shift downfield from the 6.44 ppm of cinnamic acid, likely in the range of 6.6-6.8 ppm .
-
β-H: Expected to experience a more substantial downfield shift from 7.79 ppm, likely appearing around 7.9-8.1 ppm .
-
-
Aromatic Protons: The aromatic region will exhibit a complex splitting pattern. The SF₅ group will deshield the adjacent protons (H-2 and H-4) and the proton para to it (H-6). The proton at the 5-position will be the least affected.
-
H-2, H-4, H-6: Expected to appear as distinct multiplets in the range of 7.8-8.2 ppm .
-
H-5: Expected to be the most upfield of the aromatic signals, likely around 7.6-7.7 ppm .
-
-
Carboxylic Acid Proton (COOH): This proton will likely appear as a broad singlet at a chemical shift similar to or slightly downfield of that in cinnamic acid, in the region of 12.0-12.5 ppm .
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The electron-withdrawing effect of the 3-SF₅ group is transmitted through the conjugated system, which may lead to a slight shielding of the carbonyl carbon compared to unsubstituted cinnamic acid. Expected chemical shift: 170-172 ppm .
-
Vinylic Carbons (α-C and β-C): The β-carbon, being closer to the SF₅-substituted ring, will be significantly deshielded. The α-carbon will also be deshielded, but to a lesser extent.
-
β-C: Expected to be significantly downfield from 147.1 ppm, likely in the range of 150-155 ppm .
-
α-C: Expected to be downfield from 117.4 ppm, likely around 120-123 ppm .
-
-
Aromatic Carbons: The carbon directly attached to the SF₅ group (C-3) will be highly deshielded and will likely appear as a multiplet due to C-F coupling. The other aromatic carbons will also experience downfield shifts.
-
C-3 (C-SF₅): Expected to be in the range of 150-155 ppm with observable C-F coupling.
-
C-1 (ipso): Expected around 135-137 ppm .
-
C-2, C-4, C-6: Expected in the range of 125-135 ppm .
-
C-5: Expected to be the most shielded of the aromatic carbons, likely around 128-130 ppm .
-
Visualization of Key Structural Features
The following diagram illustrates the general structure of a substituted cinnamic acid, which is essential for understanding the assignment of NMR signals.
Caption: General structure of a substituted cinnamic acid.
Conclusion
The pentafluorosulfur group is poised to become an increasingly important substituent in medicinal chemistry and materials science. Understanding its influence on the spectroscopic properties of parent molecules is crucial for characterization and structure elucidation. Based on the comparative analysis of known cinnamic acid derivatives, we predict that 3-(pentafluorosulfur)cinnamic acid will exhibit a ¹H NMR spectrum with significantly deshielded vinylic and aromatic protons, and a ¹³C NMR spectrum characterized by a strongly deshielded β-carbon and a C-SF₅ signal in the downfield aromatic region. These predictions provide a valuable framework for researchers working with this and other novel SF₅-containing compounds.
References
-
National Center for Biotechnology Information (2023). Cinnamic Acid. PubChem Compound Summary for CID 444539. Retrieved from [Link]
-
ResearchGate (n.d.). 1H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from [Link]
-
Doc Brown's Chemistry (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]
-
Filo (2023). Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry (n.d.). Cinnamic Acid. Retrieved from [Link]
-
Gómez-Patiño, M. B., et al. (2009). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2773. Retrieved from [Link]
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- 1. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interpretation of the H1-NMR Spectrum of Cinnamic Acid | Filo [askfilo.com]
- 3. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Mass Spectrometric Profiling of SF5-Cinnamic Acid vs. CF3-Analogs: Fragmentation Dynamics and Structural Elucidation
Executive Summary: The "Super-Trifluoromethyl" Era
In modern drug discovery, the pentafluorosulfanyl group (SF5 ) has emerged as a superior bioisostere to the trifluoromethyl group (CF3 ), offering enhanced lipophilicity, hydrolytic stability, and unique steric demand without sacrificing electronegativity. However, for drug development professionals, the transition from CF3 to SF5 introduces distinct challenges in metabolite identification and mass spectrometric (MS) characterization.
This guide provides an in-depth technical comparison of the MS fragmentation patterns of SF5-cinnamic acid versus its CF3-cinnamic acid analog.[1] By synthesizing field-proven experimental protocols with mechanistic insights, we elucidate why SF5-cinnamic acid behaves differently under ionization and how to leverage these differences for precise structural validation.[1]
Structural & Physicochemical Comparison
Before diving into fragmentation, it is critical to understand the electronic and steric landscape that dictates ionization efficiency and bond lability.
| Feature | SF5-Cinnamic Acid | CF3-Cinnamic Acid | Impact on MS/MS |
| Formula | C₉H₇F₅O₂S | C₁₀H₇F₃O₂ | SF5 adds significant mass defect.[1] |
| Monoisotopic Mass | 274.0087 Da | 216.0398 Da | Distinct m/z shift (+58 Da).[1] |
| Geometry | Octahedral (Square Pyramidal) | Tetrahedral | SF5 is sterically bulky; affects adduct formation.[1] |
| Electronegativity | 3.65 (Pauling) | 3.36 (Pauling) | SF5 is more electron-withdrawing; stabilizes anions (ESI-).[1] |
| Lipophilicity (LogP) | ~3.6 (High) | ~2.8 (Moderate) | SF5 elutes later in Reverse Phase LC.[1] |
| Bond Energy | C-S (Stable), S-F (High) | C-C (Stable), C-F (High) | SF5 fragmentation often involves S-F cleavage or radical loss.[1] |
Expert Insight: The high lipophilicity of the SF5 group significantly increases retention time on C18 columns. In ESI negative mode, the strong electron-withdrawing nature of SF5 enhances ionization efficiency of the carboxylate moiety compared to the CF3 analog.
Experimental Protocol: LC-MS/MS Workflow
To ensure reproducibility, the following self-validating protocol is recommended for the analysis of SF5-cinnamic acid derivatives.
Sample Preparation
-
Stock Solution: Dissolve 1 mg SF5-cinnamic acid in 1 mL DMSO (due to high lipophilicity).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Blank: Run a solvent blank immediately before the sample to assess carryover (critical for "sticky" SF5 compounds).
Chromatographic Conditions (LC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min. (Expect SF5 elution ~1-2 min later than CF3 analog).[1]
Mass Spectrometry Parameters (ESI)
-
Mode: Negative Ion Mode (ESI-) is preferred for cinnamic acids due to the carboxylic acid.[1]
-
Source Temp: 350°C (SF5 is thermally stable).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Stepped 10-40 eV to capture both carboxyl loss and SF5 fragmentation.
Fragmentation Dynamics: SF5 vs. CF3
The core differentiator lies in how the fluorinated tail fragments. While the cinnamic acid backbone follows a predictable pathway (loss of CO₂), the SF5 group introduces a unique "stripping" mechanism not seen in CF3.
Comparative Fragmentation Channels (ESI- Mode)
| Transition Type | SF5-Cinnamic Acid (m/z) | CF3-Cinnamic Acid (m/z) | Mechanism & Causality |
| Precursor Ion [M-H]⁻ | 273.0 | 215.0 | Deprotonation of carboxylic acid.[1] |
| Decarboxylation [M-H-CO₂]⁻ | 229.0 | 171.0 | Primary pathway.[1] Driven by resonance stabilization of the styryl anion. |
| Fluorine Loss [M-H-F]⁻ | 254.0 (Weak) | 196.0 (Very Weak) | S-F bond cleavage is possible but requires higher energy than C-F.[1] |
| SF5/CF3 Radical Loss | 146.0 (Cinnamate backbone) | 146.0 (Cinnamate backbone) | Homolytic cleavage of the C-S vs C-C bond. Diagnostic for the backbone. |
| Deep Fragmentation | 127.0 (SF₅⁻) / 89.0 (SF₃⁻) | 69.0 (CF₃⁻) | Key Differentiator: SF5 can fragment internally (S-F loss) or leave as a group.[1] |
Mechanistic Pathway Visualization
The following diagram illustrates the competing fragmentation pathways for SF5-cinnamic acid. Note the dual stability of the SF5 group: it can either leave intact or undergo stepwise defluorination.
Figure 1: Predicted ESI(-) MS/MS fragmentation pathway for SF5-cinnamic acid. The decarboxylation step is dominant, followed by C-S bond cleavage.
Technical Discussion: Why SF5 Behaves Differently
The "Super" Steric Shield
Unlike the CF3 group, which rotates freely, the SF5 group is a rigid, square-pyramidal "ball" of fluorine. In Mass Spectrometry, this steric bulk protects the C-S bond from immediate cleavage at low collision energies.
-
Observation: You will likely observe a higher survival yield of the SF5-containing parent ion compared to halogenated analogs (like Iodo- or Bromo-cinnamic acid) due to the strength of the C-S bond.
The Defluorination Anomaly
In Electron Ionization (EI) (GC-MS), SF5 compounds are notorious for extensive fragmentation.[1]
-
CF3 Behavior: Typically yields a strong m/z 69 (CF3⁺).[1]
-
SF5 Behavior: Yields a cascade of ions: m/z 127 (SF5⁺), 108 (SF4⁺), 89 (SF3⁺).[1]
-
Diagnostic Value: The presence of the m/z 89 (SF3⁺) ion is a "smoking gun" for the presence of the SF5 group, distinguishing it from impurities or other fluorinated species.
Metabolic Stability Implications
The MS profile directly correlates to biological stability. The resistance of the SF5 group to defluorination in "soft" ionization (ESI) mirrors its resistance to metabolic degradation by cytochrome P450 enzymes.
-
Protocol Tip: When performing metabolite identification (MetID), look for hydroxylation on the phenyl ring (+16 Da) rather than defluorination of the SF5 group. The SF5 group is generally metabolically inert.
Summary of Diagnostic Ions
Use this table to program your Multiple Reaction Monitoring (MRM) methods.
| Compound | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy | Dwell Time |
| SF5-Cinnamic Acid | 273.0 | 229.0 | 15 eV | 50 ms |
| SF5-Cinnamic Acid | 273.0 | 146.0 | 35 eV | 50 ms |
| SF5-Cinnamic Acid | 273.0 | 127.0 | 45 eV | 50 ms |
| CF3-Cinnamic Acid | 215.0 | 171.0 | 15 eV | 50 ms |
| CF3-Cinnamic Acid | 215.0 | 146.0 | 30 eV | 50 ms |
References
-
Rowan. (n.d.).[1] The Pentafluorosulfanyl Group (SF5).[2][3] Retrieved October 26, 2025, from [Link][1]
-
National Institutes of Health (NIH). (2016).[1] Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Bioorganic & Medicinal Chemistry. Retrieved October 26, 2025, from [Link]
-
ChemRxiv. (2023).[1] Direct N–SF5 and N–SF4CF3 Bond Formation through Strain-Release Functionalization. Retrieved October 26, 2025, from [Link][1]
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A Comparative Guide to the Bioactivity of SF5 and Nitro-Substituted Cinnamic Acids: A Medicinal Chemist's Perspective
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of strongly electron-withdrawing groups onto the phenyl ring of the cinnamic acid scaffold can profoundly influence its bioactivity.[2] This guide provides an in-depth comparison of two such powerful substituents: the pentafluorosulfanyl (SF5) group and the nitro (NO2) group. While both are potent electron-withdrawing moieties, their distinct physicochemical properties translate into notable differences in biological performance.
This comparison is designed for researchers, scientists, and drug development professionals, offering a technical yet practical analysis supported by experimental data and mechanistic insights. We will delve into the unique attributes of the SF5 group as a bioisostere for the nitro group, explore their comparative bioactivities, and provide detailed experimental protocols for assessing these effects.[4]
The Rise of the SF5 Group: A "Super Trifluoromethyl" Bioisostere
The pentafluorosulfanyl (SF5) group has emerged as a compelling substituent in modern drug design, often dubbed a "super trifluoromethyl group."[5] Its appeal stems from a unique combination of properties:
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly altering the electronic landscape of the parent molecule.[6]
-
Thermal and Chemical Stability: The strength of the sulfur-fluorine bonds imparts exceptional stability under physiological conditions, a desirable trait for drug candidates.[6]
-
Increased Lipophilicity: Despite its high polarity, the SF5 group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[6]
These characteristics make the SF5 group an attractive bioisosteric replacement for other functional groups, including the nitro group.[4][6] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound.
The Nitro Group: A Classic but Complex Player
The nitro group has a long history in medicinal chemistry and is a component of numerous established therapeutic agents.[7][8] Its strong electron-withdrawing nature is a key contributor to the bioactivity of many compounds.[7] However, the nitro group is not without its challenges:
-
Metabolic Liability: The nitro group can be metabolically reduced in vivo to form potentially toxic intermediates, such as nitroso and hydroxylamine species.[9][10] This can lead to undesirable side effects and toxicity concerns.[8][9]
-
"Undesirable" Drug-Like Properties: In some contexts, particularly with aliphatic nitro groups, this functional group is not always considered "drug-like" due to its potential for reactivity and toxicity.[11][12]
The potential for metabolic activation and toxicity often necessitates careful consideration and mitigation strategies during drug development.
Comparative Bioactivity: A Data-Driven Analysis
While direct comparative studies of SF5- and nitro-substituted cinnamic acids are still emerging, we can draw valuable insights from existing data on their individual bioactivities and the broader context of SF5 as a nitro group bioisostere.
| Compound Class | Bioactivity | Key Findings |
| Nitro-Substituted Cinnamic Acids | Antimicrobial | 4-nitrocinnamic acid has shown greater activity than 3-nitrocinnamic acid against certain microbes.[13] The position of the nitro group significantly impacts activity.[2][13] |
| Antifungal | 2-nitro substitution on the phenyl ring of cinnamic acid derivatives has been shown to optimally inhibit fungal growth.[2] Methyl 2-nitrocinnamate acts as an antifungal by inhibiting ergosterol biosynthesis.[1] | |
| Anticancer | The introduction of electron-withdrawing groups like the nitro group can enhance the anticancer activity of cinnamic acid derivatives.[2] | |
| SF5-Substituted Bioactive Molecules | Antimalarial | SF5-analogs of mefloquine have demonstrated improved activity and selectivity against malaria parasites compared to their trifluoromethyl counterparts.[5][14] |
| Insecticidal | SF5-containing meta-diamide insecticides have shown high insecticidal activity and excellent selectivity.[15] | |
| Ion Channel Modulation | SF5-analogs of flufenamic acid have shown effects as ion channel modulators.[16][17] |
Key Insights from the Data:
-
Positional Isomers Matter: For nitro-cinnamic acids, the position of the nitro group on the phenyl ring is a critical determinant of antimicrobial and antifungal activity.[2][13]
-
SF5 as an Enhancer of Potency and Stability: In several classes of bioactive molecules, the replacement of other electron-withdrawing groups with an SF5 group has led to enhanced potency and improved metabolic stability.[5][11] This suggests that SF5-cinnamic acids could exhibit superior pharmacokinetic profiles compared to their nitro-substituted counterparts.
-
Mechanism of Action: Nitro-substituted compounds often exert their antimicrobial effects through mechanisms involving the disruption of cell membranes and the inhibition of essential enzymes.[1] The metabolic reduction of the nitro group can also lead to the production of reactive oxygen species, contributing to their cytotoxic effects.[9][10] The SF5 group, being more metabolically stable, is less likely to rely on such activation pathways and may exert its effects primarily through direct interactions with biological targets.
Experimental Protocols for Bioactivity Assessment
To facilitate further research in this area, we provide the following detailed protocols for key bioactivity assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol outlines the determination of the minimum concentration of a compound required to inhibit the visible growth of a microorganism.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compounds:
-
Dissolve the SF5- and nitro-substituted cinnamic acids in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Perform serial two-fold dilutions of the stock solutions in sterile microtiter plates using the appropriate growth medium.
-
-
Preparation of Microbial Inoculum:
-
Culture the desired microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include positive (microbes in medium without compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, a microplate reader can be used to measure the optical density at 600 nm to quantify growth.
-
Protocol 2: Cell Viability Assay (MTT Assay) for Anticancer Activity
This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.
Workflow for MTT Assay:
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the SF5- and nitro-substituted cinnamic acids in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Concluding Remarks and Future Directions
The choice between incorporating an SF5 or a nitro group into a cinnamic acid scaffold is a strategic decision that hinges on the desired therapeutic application and the acceptable safety profile. While nitro-substituted cinnamic acids have demonstrated a range of biological activities, the potential for metabolic activation and toxicity remains a significant consideration.
The pentafluorosulfanyl group presents a compelling alternative, offering potent electron-withdrawing capabilities coupled with enhanced metabolic stability. This can translate to improved pharmacokinetic properties and potentially a better safety profile. The existing data on SF5-containing bioactive molecules suggests that SF5-substituted cinnamic acids are a promising avenue for the development of novel therapeutics with enhanced efficacy.
Future research should focus on the direct, head-to-head comparison of SF5- and nitro-substituted cinnamic acids in a variety of biological assays. Such studies will provide a clearer understanding of the structure-activity relationships and enable a more informed selection of substituents in the design of next-generation cinnamic acid-based drugs.
References
- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed. (2017).
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.).
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - MDPI. (n.d.).
- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (n.d.).
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules - ResearchGate. (n.d.).
- Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC - NIH. (n.d.).
- The Pentafluorosulfanyl Group (SF5) - Rowan. (n.d.).
- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (n.d.).
- SF5‐containing biologically active compounds that showed antimicrobial... - ResearchGate. (n.d.).
- Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing). (2026).
- Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society. (n.d.).
- Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PubMed. (2015).
- Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review - AIP Publishing. (n.d.).
- Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Bioisosteres of Common Functional Groups. (n.d.).
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC. (n.d.).
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025).
- Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC. (n.d.).
- Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed. (2020).
- Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives | Bentham Science. (n.d.).
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. (2019).
- Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (2025).
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. (n.d.).
- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - MDPI. (2022).
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022).
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025).
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.).
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. (n.d.).
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. (2024).
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- 17. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
